molecular formula C7H4BrN3 B1275775 7-Bromopyrido[2,3-b]pyrazine CAS No. 52333-42-3

7-Bromopyrido[2,3-b]pyrazine

Cat. No.: B1275775
CAS No.: 52333-42-3
M. Wt: 210.03 g/mol
InChI Key: YEDMUIQRKXNDQI-UHFFFAOYSA-N
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Description

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3 and a molecular weight of 210.03 g/mol It is a brominated derivative of pyridopyrazine, characterized by a pyridine ring fused to a pyrazine ring with a bromine atom at the 7th position

Mechanism of Action

Target of Action

It is known that the compound has a significant impact on the respiratory system .

Biochemical Pathways

It is noted, however, that the compound is useful for proteomics research , suggesting it may interact with proteins and potentially influence related biochemical pathways.

Result of Action

It is known that the compound is used in proteomics research , suggesting it may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

7-Bromopyrido[2,3-b]pyrazine plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with phosphodiesterase IV (PDE IV), an enzyme involved in the production of tumor necrosis factor (TNF) . This interaction suggests that this compound may have potential therapeutic applications in conditions where TNF production is a factor.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with PDE IV can lead to changes in the signaling pathways that regulate inflammation and immune responses . Additionally, this compound has been shown to affect the expression of genes involved in these pathways, further influencing cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of PDE IV, inhibiting its activity and thereby reducing the production of TNF . This inhibition can lead to a decrease in inflammation and other immune responses, highlighting the potential therapeutic benefits of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate immune responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites . These metabolites are then excreted from the body, primarily through the kidneys . The metabolic flux and levels of metabolites can be influenced by the presence of other compounds that interact with the same metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with enzymes and other proteins . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromopyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

7-Bromopyrido[2,3-b]pyrazine has garnered attention for its potential biological activities, particularly in the realm of drug development. Studies indicate that compounds with similar structures exhibit:

  • Antimicrobial Properties : Research has shown that this compound can inhibit the growth of various bacterial strains.
  • Antifungal Activity : It has demonstrated efficacy against certain fungal pathogens.
  • Anticancer Potential : Notably, it has been investigated for its ability to inhibit protein kinases involved in cancer progression. This is crucial as protein kinases play significant roles in cell signaling pathways related to cancer cell proliferation and survival.

Case Study: Inhibition of Protein Kinases

A study focused on the inhibitory effects of this compound on specific protein kinases revealed promising results. The compound was found to significantly reduce kinase activity in vitro, suggesting its potential as a therapeutic agent for cancer treatment .

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in organic electronics and functional materials. Its structural characteristics allow it to participate in various chemical reactions that can lead to the development of novel materials with enhanced electronic properties.

Example Applications:

  • Organic Photovoltaics : Its ability to form charge-transfer complexes makes it a candidate for use in organic solar cells.
  • Conductive Polymers : The compound can be incorporated into polymer matrices to improve conductivity .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to adsorb onto metal surfaces forms a protective barrier that reduces corrosion rates.

Case Study: Corrosion Inhibition Efficiency

In experimental setups involving hydrochloric acid solutions, this compound showed significant corrosion inhibition efficiency. The study reported an increase in the polarization resistance when the compound was added to the corrosive medium, indicating its protective role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromopyrido[2,3-b]pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be readily substituted, making it a versatile intermediate for the synthesis of various derivatives .

Biological Activity

7-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4BrN3C_7H_4BrN_3 and a molecular weight of 210.03 g/mol. This compound has garnered attention in various fields of research due to its notable biological activities, particularly in medicinal chemistry and proteomics. This article explores the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and applications in scientific research.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes and proteins, influencing biochemical pathways critical for cellular function.
  • Cell Signaling Modulation : It modulates cell signaling pathways, which can alter gene expression and cellular metabolism.
  • Molecular Binding : The compound binds to biomolecules, inhibiting specific enzymes and affecting metabolic processes at the molecular level.

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : Research indicates that derivatives of pyrido[2,3-b]pyrazine exhibit significant anticancer activities. For example, certain compounds have shown IC50 values comparable to established chemotherapeutics like Adriamycin against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .
  • Proteomics Applications : It serves as a valuable tool in proteomics research, aiding in the study of protein interactions and functions within biological systems.

Case Studies

Several studies have illustrated the biological implications of this compound:

  • Cancer Cell Line Studies :
    • A study evaluated the effects of pyrido[2,3-b]pyrazine derivatives on cancer cell lines such as MCF-7 (breast cancer) and PC12 (neuroblastoma). The results demonstrated significant cytotoxic effects with IC50 values ranging from 9.1 μM to 16.4 μM for various derivatives, indicating potent anticancer activity .
  • Inflammation Models :
    • In animal models of inflammation, lower doses of this compound were shown to modulate immune responses without significant toxicity. This suggests potential therapeutic applications in managing inflammatory conditions while minimizing adverse effects.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against MCF-7 and PC12 cells
Anti-inflammatoryModulation of immune responses in animal models
Proteomics ResearchUsed as a biochemical tool for studying protein interactions

Table 2: Structure-Activity Relationship

CompoundIC50 (μM)Cell LineActivity Type
Compound 4610.4BPH-1Anticancer
Compound 4716.4PC12Anticancer
Compound 4810.74BEL-7402Anticancer

Properties

IUPAC Name

7-bromopyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDMUIQRKXNDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401182
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-42-3
Record name 7-bromopyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromopyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2,3-diamine (6.5 g, 35 mmol) was dissolved in MeOH (100 ml). Glyoxal (15 ml of a 40% solution). The solution was stirred for 18 h at room temperature. The solvent was removed, and the crude material was partitioned between ethyl acetate and brine. The ethyl acetate was washed two additional times with brine, the organic layer was dried using MgSO4, and the solvent as removed to yield the title product (6.9 g (95%),33 mmol). 1H NMR (DMSO-d6): δ=9.28 (d, 1H, J=2.5 Hz), 9.19 (d, 1H, J=1.7 Hz), 9.10 (d,1H, J=1.7 Hz), 8.94(d,1H, J=2.5 Hz). Calculated mass=210.03, [M+H]+=212.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione in synthesizing novel heterocyclic compounds?

A1: this compound-2,3(1H,4H)-dione serves as a crucial starting material for synthesizing various heterocyclic compounds containing the pyrido[2,3-b]pyrazine motif [, ]. This compound can undergo further modifications, such as N-alkylation [] and thionation followed by alkylation [], allowing for the introduction of diverse substituents and functionalities to the core structure.

Q2: How is this compound-2,3(1H,4H)-dione typically synthesized?

A2: The synthesis of this compound-2,3(1H,4H)-dione involves the condensation reaction of 5-bromo-2,3-diaminopyridine with oxalic acid []. This reaction leads to the formation of the desired pyrido[2,3-b]pyrazine ring system with a bromine substituent at the 7-position.

Q3: What characterization methods were used to confirm the structure of the synthesized compounds derived from this compound-2,3(1H,4H)-dione?

A3: The structures of the newly synthesized compounds were confirmed using standard spectroscopic techniques [, ]. While the specific techniques were not explicitly named, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly used for structural elucidation of organic compounds.

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